![molecular formula C9H13BrClNO B1461298 1-(3-Bromo-4-methoxyphenyl)ethanamine hydrochloride CAS No. 1171612-59-1](/img/structure/B1461298.png)
1-(3-Bromo-4-methoxyphenyl)ethanamine hydrochloride
Overview
Description
Scientific Research Applications
Metabolism and Pharmacokinetics
Research on related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), reveals insights into the metabolism of brominated and methoxylated phenethylamines. These studies are crucial for understanding the pharmacokinetics and toxicology of substances structurally related to "1-(3-Bromo-4-methoxyphenyl)ethanamine hydrochloride." For example, a study on the in vivo metabolism of 2C-B in rats identified several metabolites, demonstrating complex metabolic pathways, including deamination, oxidation, and acetylation (Kanamori et al., 2002).
Synthesis of Pharmaceutical Compounds
The synthesis of novel pharmaceuticals often involves intermediates like "1-(3-Bromo-4-methoxyphenyl)ethanamine hydrochloride." For instance, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride demonstrates the utility of related compounds in creating therapeutic agents with potentially enhanced efficacy and reduced side effects (Tan Bin, 2011).
Environmental and Toxicological Studies
Investigations into the environmental behavior and toxicological impact of brominated and methoxylated compounds are essential for assessing their safety and ecological effects. Research on the dechlorination of methoxychlor, a pesticide with a structural resemblance to "1-(3-Bromo-4-methoxyphenyl)ethanamine hydrochloride," highlights the environmental persistence and transformation of such chemicals (Satsuma & Masuda, 2012).
Chemical Synthesis and Characterization
properties
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-6(11)7-3-4-9(12-2)8(10)5-7;/h3-6H,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDQDOJCFVFAQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-methoxyphenyl)ethanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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